molecular formula C13H14N2O5S B2742542 (3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-36-0

(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No. B2742542
CAS RN: 869070-36-0
M. Wt: 310.32
InChI Key: XMJURYCLLKRWMO-UHFFFAOYSA-N
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Description

(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as MDPS, is a sulfonate derivative of pyrimidine. It is a white crystalline powder that is soluble in water and organic solvents. MDPS is a potent inhibitor of protein kinase C (PKC) and has been used in scientific research as a tool to study the role of PKC in various cellular processes.

Scientific Research Applications

Synthesis and Reactivity

  • (3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate and similar compounds are utilized in the synthesis of various organic compounds. For instance, Brown and Ford (1967) researched the formation and reactivity of pyrimidinyl sulphones and sulphoxides, which are precursors for nucleophilic displacement reactions in organic synthesis (Brown & Ford, 1967).

Structural Analysis

  • The molecule has been structurally characterized in studies like that of Shang et al. (2012), who focused on the crystal structure of a pyrimidine derivative, highlighting the molecular conformation and potential for forming intramolecular hydrogen bonds (Shang et al., 2012).

Biological Activity and Docking Studies

  • Certain derivatives of this compound have shown significant antimicrobial activity. Ghorab et al. (2017) synthesized derivatives that displayed higher activity compared to reference drugs against various bacteria and fungi. Their molecular modeling suggested binding interactions with biological targets (Ghorab et al., 2017).

Material Science Applications

  • In the field of materials science, derivatives of this compound have been utilized in the synthesis of polymers. For instance, Liaw and Liaw (1997) discussed the use of similar sulfone-based compounds for the creation of polyimides, demonstrating applications in creating flexible and durable materials (Liaw & Liaw, 1997).

Fluorescent Probes

  • Derivatives of this chemical have been employed in the development of fluorescent probes. Diwu et al. (1997) synthesized diphenyloxazoles with similar structures for use as sensitive fluorescent molecular probes in biological studies (Diwu et al., 1997).

Catalysis and Chemical Reactions

  • Compounds related to this compound are used in catalysis and other chemical reactions. For example, Cook and Moffatt (1968) explored the synthesis of stabilized sulfonium ylides, demonstrating the compound's role in facilitating specific chemical reactions (Cook & Moffatt, 1968).

Enzymatic Reactions

  • In enzymatic studies, derivatives have been used to understand the reaction mechanisms. Poulsen et al. (1979) investigated the S-oxygenation of N-substituted thioureas, showing the compound's role in enzymatic pathways (Poulsen et al., 1979).

Gas Sorption and Proton Conductivity

  • Zhou et al. (2016) researched lanthanide-potassium frameworks involving similar sulfonate-carboxylate ligands, exploring their applications in gas sorption and proton conductivity (Zhou et al., 2016).

Mechanism of Action

The mechanism of action of “(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” is not known. Pyrimidine derivatives have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Future Directions

The future directions for “(3-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” and similar compounds could involve further exploration of their potential pharmacological effects. Pyrimidine derivatives have shown promise in various areas of medicine, including as potential anticancer, antileishmanial, and antimalarial agents .

properties

IUPAC Name

(3-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-9-5-4-6-10(7-9)20-21(18,19)11-8-14(2)13(17)15(3)12(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJURYCLLKRWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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